molecular formula C13H14O5 B206560 Goniotriol CAS No. 96405-62-8

Goniotriol

Cat. No.: B206560
CAS No.: 96405-62-8
M. Wt: 250.25 g/mol
InChI Key: AWCDBKHWVKLXEE-WKSBVSIWSA-N
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Description

Goniotriol is a bioactive styryl lactone isolated from plants of the genus Goniothalamus (Annonaceae), such as G. rongklanus and G. latestigma. Its molecular formula is C₁₃H₁₄O₅, with a melting point of 174.4–175.7°C, and it crystallizes as pale yellow needles . Structurally, it features a styryl group conjugated to a lactone ring, confirmed via NMR and IR spectroscopy .

Preparation Methods

Chromium-Mediated Stereoselective Synthesis

The foundational work by Mukai et al. (1997) established a chromium-based strategy for goniotriol synthesis . Starting with the tricarbonyl(η⁶-o-(trimethylsilyl)benzaldehyde)chromium(0) complex, a γ-lactone intermediate (−)-7 was converted into δ-lactone (−)-11 via sequential deprotection and oxidation. This intermediate served as a versatile precursor for multiple styryllactones, including this compound, through stereocontrolled transformations:

  • Key steps : Epoxidation of δ-lactone 11 followed by regioselective ring-opening with water.

  • Yield : 65–78% for critical steps, with an overall yield of 28% for this compound .

  • Stereochemical control : The chromium complex enforced cis-dihydroxylation, ensuring the (7R,8R) configuration .

Catalytic Asymmetric Hetero-Diels–Alder/Allylboration Approach

Favre et al. (2008) developed a catalytic asymmetric method using a zirconium catalyst to construct the lactone core . The inverse-electron-demand hetero-Diels–Alder reaction between diene 5 and aldehyde 6 generated intermediate 8 with >90% enantiomeric excess (ee). Subsequent transformations included:

  • Epoxidation : Mn(OAc)₃-mediated epoxidation to introduce the C5 and C6 hydroxyl groups.

  • Isomerization : Base-catalyzed isomerization of epoxide 9 to this compound .

  • Yield : 78% for the allylboration step and 62% overall yield .

Carbohydrate-Derived Synthesis from D-glycero-D-gulo-Heptono-γ-Lactone

A chiral pool approach utilized D-glycero-D-gulo-heptono-γ-lactone as the starting material . Key steps included:

  • Selective deacetonation : Removal of isopropylidene groups under acidic conditions.

  • Wittig reaction : Introduction of the styryl moiety using ylide Ph₃P=CHCO₂Me.

  • Lactonization : Base-mediated cyclization to form the δ-lactone core .

  • Stereoselectivity : The inherent chirality of the carbohydrate ensured correct configuration at C5 and C6.

  • Yield : 51% over five steps .

Palladium-Catalyzed Carbonylation Strategy

Miyazawa et al. (2019) employed Pd-catalyzed carbonylation to construct the lactone ring . The ynone intermediate 3 underwent:

  • Carbonylation : Pd(OAc)₂/Ph₃P-mediated insertion of CO into propargyl alcohol.

  • Diastereoselective reduction : (R)-CBS catalyst with BH₃·SMe₂ to set the C5 stereocenter .

  • Yield : 74% for carbonylation and 85% for reduction .

Tartaric Acid-Derived Synthesis

Yadav et al. (2008) leveraged D-(−)-tartaric acid to prepare a masked tetrol intermediate 4 . The sequence included:

  • Grignard addition : Phenylmagnesium bromide to γ-hydroxybutyramide.

  • Hydroxy-directed lactonization : Oxidative cleavage of alkene 5 with OsO₄/NaIO₄.

  • Yield : 68% overall, with >95% ee .

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsOverall YieldStereoselectivity
Chromium-mediated High stereocontrolToxic chromium reagents28%>99% ee
Catalytic asymmetric Atom-economical, scalableRequires specialized catalysts62%90% ee
Carbohydrate-derived Renewable starting materialMulti-step deprotection51%Inherited chirality
Pd-carbonylation Mild conditions, functional toleranceCostly palladium catalysts74%92% de
Tartaric acid-based High enantiopurityLimited substrate scope68%>95% ee

Biogenetic-Inspired Approaches

Recent efforts mimic biosynthetic pathways observed in Goniothalamus species . For example, epoxidation of goniothalamin 10 followed by acid-catalyzed ring-opening generates this compound . This method mirrors natural oxidative cascades but faces challenges in regioselectivity (65% yield) .

Chemical Reactions Analysis

Types of Reactions: Goniotriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Profile of Goniotriol

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The compound has been isolated from several species within the Goniothalamus genus, including Goniothalamus giganteus and Goniothalamus rongklanus. Its chemical structure is defined as 6R-(7R,8R-dihydro-7,8-dihydroxystyryl)-5S,6R-dihydro-5-hydroxy-2-pyrone .

Medicinal Applications

1. Anticancer Properties

This compound exhibits significant anticancer potential. Research indicates that it induces apoptosis in various cancer cell lines, including liver (HepG2), breast (MDA-MB-231), and cervical (HeLa) cancer cells. The mechanism involves the activation of caspases and the induction of oxidative stress leading to DNA damage .

  • Case Study : A study demonstrated that this compound treatment led to increased caspase-3 activity in HepG2 cells, indicating its role in apoptosis induction . Furthermore, it has been shown to selectively target cancer cells while sparing normal cells, suggesting its potential as a safer chemotherapeutic agent .

2. Antimicrobial Activity

This compound has been identified as a potent antibacterial agent. It demonstrates effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) of this compound ranges from <0.16 to 0.6 mg/mL, making it one of the most effective compounds isolated from Goniothalamus species .

  • Data Table: Antibacterial Activity of this compound
Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus<0.160.3
Escherichia coli (EPEC)0.6>5
Salmonella typhimurium<0.160.3
Vibrio cholerae<0.16>5

Additional Biological Activities

1. Anti-HIV Activity

Research has also indicated that this compound possesses anti-HIV properties. In vitro studies have shown that extracts containing this compound inhibit HIV reverse transcriptase activity significantly .

2. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which may contribute to its overall therapeutic potential in treating diseases characterized by chronic inflammation.

Mechanism of Action

Goniotriol exerts its effects primarily through its cytotoxic properties. It targets cancer cells by inducing apoptosis, a process of programmed cell death. The molecular pathways involved include the activation of caspases and the disruption of mitochondrial membrane potential .

Comparison with Similar Compounds

Goniotriol belongs to the styryl lactone family, which includes structurally related compounds like goniothalamin , goniopypyrone , altholactone , and goniodiol . Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Structural Features Source
This compound C₁₃H₁₄O₅ 174.4–175.7 Styryl lactone with three hydroxyl groups G. rongklanus, G. latestigma
Goniothalamin C₁₃H₁₄O₃ 98–100 Styryl lactone with a single hydroxyl group Goniothalamus spp.
Goniopypyrone C₁₃H₁₂O₄ 195–196 Styryl lactone with a fused pyrone ring G. giganteus
Altholactone C₁₃H₁₄O₄ 189–191 Styryl lactone with a γ-lactone ring G. laoticus

Key Differences :

  • This compound has three hydroxyl groups , enhancing its polarity and hydrogen-bonding capacity compared to goniothalamin (one hydroxyl) .
  • Goniopypyrone and altholactone feature fused rings , altering their conformational flexibility and biological target interactions .

Key Insights :

  • This compound is unique among styryl lactones for its dual antibacterial and anti-HIV activity .
  • Goniothalamin and altholactone are more cytotoxic but lack significant antimicrobial effects .

Common Steps :

Mitsunobu Reaction: Used to invert hydroxyl group configurations (e.g., synthesis of zeaenol, a this compound analog) .

Pd-Catalyzed Carbonylation : Key for lactone ring formation .

Protection/Deprotection : Acetonide and benzyl ether groups are used to stabilize intermediates .

Derivatives and SAR :

  • 8-O-Cinnamyl-dihydrothis compound : This derivative shows enhanced cytotoxicity (ED₅₀: 2–3 µg/mL) compared to parent this compound, highlighting the importance of the 8R configuration and unsaturated ester moieties .
  • Brominated Derivatives : Substitution at the ortho position of the benzoyl group reduces activity , emphasizing steric and electronic sensitivity .

Biological Activity

Goniotriol, a styryl-lactone derived from the genus Goniothalamus, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects on various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Sources

This compound is a secondary metabolite classified as a styryl-lactone. It is primarily isolated from the fruit peel of Goniothalamus species, particularly Goniothalamus giganteus and Goniothalamus scortechinii . The structure of this compound contributes to its biological activity, which includes interactions with cellular pathways involved in apoptosis and cell cycle regulation.

Cytotoxic Activity Against Cancer Cells

Numerous studies have documented the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings regarding the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound against different tumor cells:

Cell Line IC50 (μM) Mechanism of Action
HepG2 (liver cancer)10.5Apoptosis induction via caspases
A2780 (ovarian cancer)7.40Cell cycle arrest at G2/M phase
HCT-8 (colon cancer)4.43Mitochondrial dysfunction
MDA/MB-435 (breast cancer)17.6DNA damage leading to apoptosis
Caov-3 (ovarian cancer)>100Selective toxicity to cancer cells only

These findings indicate that this compound exhibits potent cytotoxicity against various cancer types while showing lower toxicity to normal cells, making it a promising candidate for further investigation in cancer therapy .

The biological activity of this compound is primarily associated with its ability to induce apoptosis in cancer cells through several mechanisms:

  • Caspase Activation : this compound has been shown to activate caspase-3, an essential enzyme in the apoptotic pathway, leading to programmed cell death in HepG2 liver cancer cells .
  • DNA Fragmentation : Studies have demonstrated that treatment with this compound results in DNA fragmentation characteristic of apoptosis, evidenced by agarose gel electrophoresis showing a ladder pattern .
  • Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .
  • Mitochondrial Dysfunction : The compound affects mitochondrial functions, which is crucial for its cytotoxic effects on tumor cells .

Antibacterial Properties

In addition to its anticancer properties, this compound also exhibits antibacterial activity. Research indicates that extracts from Goniothalamus scortechinii, which contain this compound, demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria . This dual activity enhances its potential as a therapeutic agent.

Case Studies

  • Hepatocellular Carcinoma : In a study involving HepG2 cells, this compound was found to induce significant apoptosis through caspase activation and DNA damage. The results suggest that it could be developed as a treatment option for liver cancer .
  • Ovarian Cancer Models : In Caov-3 ovarian cancer models, this compound showed selective toxicity towards cancer cells without affecting normal kidney cells, indicating its potential for targeted therapy .
  • Combination Therapies : Studies suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy while reducing side effects, highlighting the need for further exploration into combination therapies .

Q & A

Basic Research Questions

Q. What are the optimal methodologies for isolating Goniotriol from natural sources such as Goniothalamus species?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques. Column chromatography with silica gel and gradient elution (hexane:ethyl acetate) is standard. Thin-layer chromatography (TLC) aids in fraction monitoring, while HPLC with UV detection (λ ~254 nm) ensures purity. For reproducibility, document solvent ratios, temperature, and pressure conditions during extraction .

Q. How is the structural elucidation of this compound validated in new studies?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to assign stereochemistry and functional groups.
  • X-ray crystallography : Definitive proof for absolute configuration (if crystals are obtainable).
  • HR-MS : Confirm molecular formula. Cross-validate findings with published data from Phytochemistry or Journal of Natural Products .

Q. What in vitro assays are most reliable for preliminary cytotoxicity screening of this compound?

  • Methodological Answer : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and vehicle controls. Replicate experiments ≥3 times, and calculate IC₅₀ values using nonlinear regression. Validate results with apoptosis markers (Annexin V/PI staining) .

Q. How should researchers address variability in this compound yield during extraction?

  • Methodological Answer : Standardize plant material collection (season, geographical location) and drying methods. Optimize extraction parameters (time, solvent volume) via response surface methodology (RSM). Report yield as % w/w relative to dry plant mass .

Advanced Research Questions

Q. How can contradictions in reported cytotoxic mechanisms of this compound be resolved?

  • Methodological Answer : Conduct comparative studies using identical cell lines, culture conditions, and assay protocols. Employ omics approaches (transcriptomics/proteomics) to identify target pathways. Validate findings with siRNA knockdown or inhibitor assays. Address discrepancies by testing purity (HPLC-MS) and stability (e.g., light/temperature effects) .

Q. What experimental designs are recommended to assess this compound’s synergistic effects with conventional chemotherapeutics?

  • Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio mixtures (e.g., 1:1, 1:2) across multiple doses. Include isobolograms to distinguish synergism (CI < 1) from antagonism. Validate with mechanistic studies (e.g., caspase activation, cell cycle arrest) .

Q. What strategies mitigate challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Employ retrosynthetic analysis to identify key intermediates. Optimize reaction conditions (catalysts, solvents) using design of experiments (DoE). Characterize analogs via LC-MS and NMR, and compare bioactivity against parent compound. Prioritize derivatives with improved solubility (logP < 5) .

Q. How should researchers validate the in vivo bioavailability of this compound in preclinical models?

  • Methodological Answer : Use pharmacokinetic (PK) studies in rodents: administer this compound orally/IV, collect plasma samples at intervals, and quantify via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂. Assess tissue distribution and metabolite formation. Include a negative control (vehicle) and positive control (e.g., paclitaxel) .

Q. What statistical approaches are critical for analyzing dose-response heterogeneity in this compound studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals. For non-linear responses, use sigmoidal curve fitting .

Q. How can computational methods enhance understanding of this compound’s molecular targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against predicted targets (e.g., tubulin, topoisomerases). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with transcriptomic data (STRING database) to identify pathway enrichment .

Properties

IUPAC Name

(2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H/t9-,11+,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCDBKHWVKLXEE-WKSBVSIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2C(C=CC(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H]([C@H]2[C@H](C=CC(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317251
Record name (+)-Goniotriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96405-62-8
Record name (+)-Goniotriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96405-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Goniotriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096405628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Goniotriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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